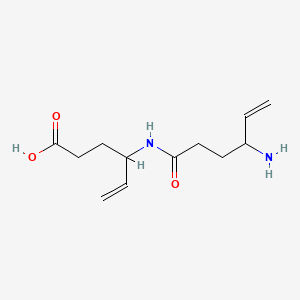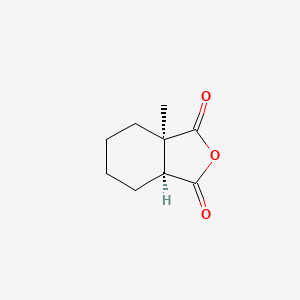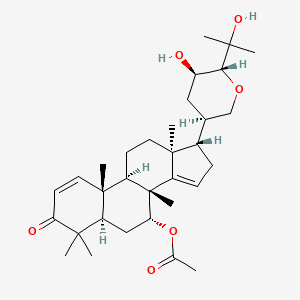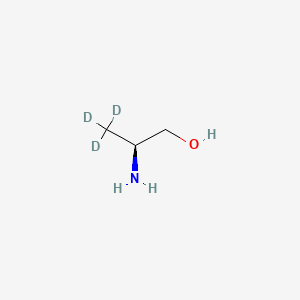
4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid” is a chemical compound with the molecular formula C12H20N2O3 . It is also known as the 4-vinyl derivative of aminobutyric acid .
Synthesis Analysis
The synthesis of 4-amino-hex-5-enoic acid was achieved via Li/NH3/(NH4)2S04 reduction of racemic 4-amino-hex-5-ynoic acid. The product was recrystallised from acetone/water . Alternatively, the methyl ester acetamide of 4-amino-hex-5-ynoic acid was semi-hydrogenated using Lindlar’s catalyst and 4-amino-hex-5-enoic acid was obtained by acid hydrolysis of the reduction product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C12H20N2O3, an average mass of 240.299 Da, and a mono-isotopic mass of 240.147400 Da .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is highlighted for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective roles. This phenolic compound is found in green coffee extracts and tea, showcasing therapeutic potentials such as modulating lipid metabolism and glucose regulation. The study calls for further research to optimize its biological and pharmacological effects, which could provide insight into the potential applications of similar compounds in scientific research (Naveed et al., 2018).
Conversion of Plant Biomass to Furan Derivatives
This review analyzes the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives' prospects in producing monomers, polymers, and fuels. It presents a future where HMF and its derivatives could serve as an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources. This study suggests potential research directions in synthesizing and applying complex organic compounds derived from biomass (Chernyshev et al., 2017).
Comprehensive Review on Chlorogenic Acid
Focusing on chlorogenic acids (CGAs), this review underscores their presence in everyday foods and beverages and their health benefits. The study discusses CGA's history, dietary sources, bioavailability, and its neuroprotective, cardiovascular protective, and other health-beneficial effects. It highlights the importance of CGAs as natural dietary additives and their potential as drug candidates, offering a model for understanding the applications of similar compounds in health sciences (Lu et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid is the enzyme 4-aminobutyric-acid aminotransferase, which is present in the mammalian brain . This enzyme plays a crucial role in the metabolism of gamma-aminobutyrate (GABA), a key neurotransmitter in the central nervous system.
Mode of Action
this compound acts as a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase . By inhibiting this enzyme, the compound effectively increases the concentration of GABA in the brain.
Biochemical Pathways
The inhibition of 4-aminobutyric-acid aminotransferase by this compound affects the GABA shunt, a critical biochemical pathway in the brain. This pathway is involved in the synthesis and degradation of GABA. The compound’s action results in an increase in GABA concentration, which can have various downstream effects, including the modulation of neuronal excitability .
Properties
IUPAC Name |
4-(4-aminohex-5-enoylamino)hex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-3-9(13)5-7-11(15)14-10(4-2)6-8-12(16)17/h3-4,9-10H,1-2,5-8,13H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNCCIDKMRGQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)NC(CCC(=O)O)C=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794466-81-2 |
Source


|
| Record name | 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-AMINOHEX-5-ENOYL)AMINO)HEX-5-ENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O9I4PZ2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)


![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

